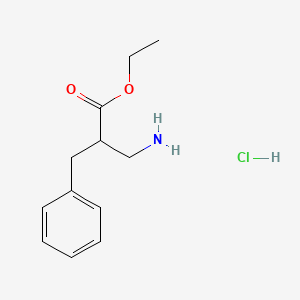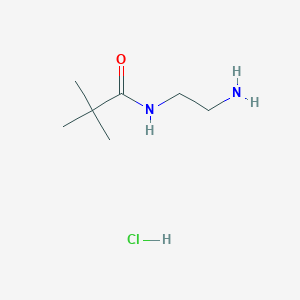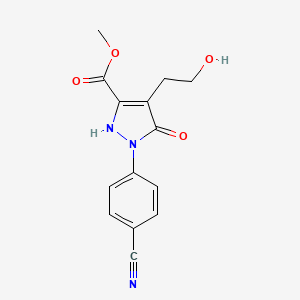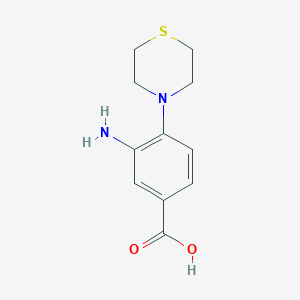
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride
Descripción general
Descripción
The compound “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” is a complex organic molecule. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) attached to a carbonyl group (C=O), which is in turn attached to a 1,3-thiazolidine ring (a five-membered ring with two carbon atoms, two hydrogen atoms, and one sulfur atom). The entire molecule is a hydrochloride, meaning it is paired with a chloride ion .
Aplicaciones Científicas De Investigación
Antibacterial Agents
The pyrrolidine ring is often used to synthesize compounds with antibacterial properties. The structure-activity relationship (SAR) studies have shown that the substitution pattern on the pyrrolidine ring can significantly influence antibacterial activity . For instance, different N′-substituents on the pyrrolidine ring can lead to varying degrees of antibacterial efficacy. This suggests that “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” could be tailored to enhance its antibacterial properties through careful modification of its structure.
Drug Design and Stereochemistry
The stereogenicity of the pyrrolidine ring allows for the creation of enantiomerically pure compounds, which is crucial in drug design. The spatial orientation of substituents on the pyrrolidine ring can result in different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This characteristic makes “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” a valuable compound in the design of new drugs with specific biological activities.
Modulation of Physicochemical Properties
Incorporating heteroatomic fragments like pyrrolidine into drug molecules is a strategic approach to modify their physicochemical parameters. This can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates . Therefore, “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” could be used to optimize the ADME/Tox properties of new pharmaceuticals.
Enhancing Three-Dimensional (3D) Coverage
The non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to increased three-dimensional coverage. This is beneficial for exploring the pharmacophore space more efficiently and can lead to the discovery of novel biologically active compounds . “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” can be utilized to create drugs with unique 3D structures, potentially leading to new therapeutic agents.
Natural Product Synthesis
Pyrrolidine derivatives are found in various natural products, including alkaloids and flavonoids, which possess diverse pharmacological effects. The compound could be used as a building block in the synthesis of complex natural products that have antibacterial properties . This application is particularly relevant in the context of increasing bacterial resistance to traditional antibiotics.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to have target selectivity, meaning they can bind to specific proteins or receptors in the body . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds bind to their targets and cause a change in the target’s activity, which can lead to various physiological effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to influence a variety of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it
Direcciones Futuras
The future directions for research on “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” would likely depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. If it has unique chemical properties, it could be used in the development of new synthetic methods .
Propiedades
IUPAC Name |
pyrrolidin-1-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOTNCFONCBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)
amine hydrochloride](/img/structure/B1520331.png)






![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
![Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520342.png)

![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
